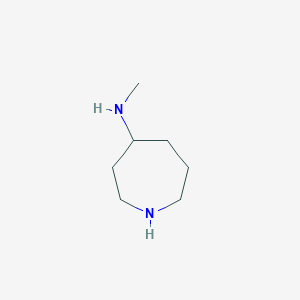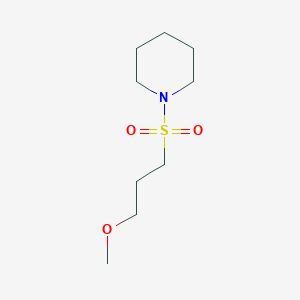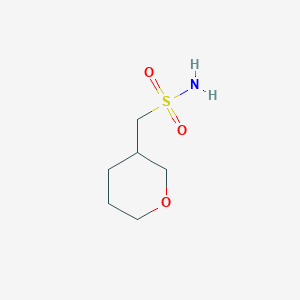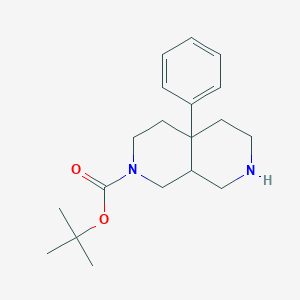
tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic nitrogen-containing heterocycle that has a unique structure and properties.
Mechanism of Action
The mechanism of action of tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate is not fully understood. However, it is believed that this compound acts as a ligand and binds to specific receptors in the body. This binding leads to a cascade of biochemical reactions that result in the desired effect.
Biochemical and Physiological Effects:
Tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to have potential anti-inflammatory and analgesic effects. In addition, this compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate in lab experiments include its unique structure and properties, its potential use in the development of new drugs, and its potential use in the development of new materials. However, the limitations of using this compound in lab experiments include its high cost, the multi-step synthesis process, and the lack of understanding of its mechanism of action.
Future Directions
There are many future directions for research on tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate. Some of these directions include further studies on its mechanism of action, the development of new drugs based on this compound, and the development of new materials based on this compound. In addition, further studies on the potential anti-inflammatory and analgesic effects of this compound are needed.
Synthesis Methods
The synthesis of tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-phenylpiperidine with tert-butyl 2-bromoacetate to form tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate. This reaction is carried out in the presence of a palladium catalyst and a base. The reaction proceeds via a palladium-catalyzed Buchwald-Hartwig amination reaction. The product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
Tert-butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate has potential applications in various fields of scientific research. This compound has been studied for its potential use as a ligand in catalysis, as well as its potential use in the development of new drugs. In addition, this compound has been studied for its potential use in the development of new materials.
properties
IUPAC Name |
tert-butyl 4a-phenyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-7-5-4-6-8-15)9-11-20-13-16(19)14-21/h4-8,16,20H,9-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETAUMLKYBEKDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2C1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

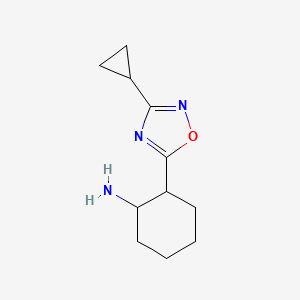


![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)
![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)



![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)
